molecular formula C22H20FN3OS B2444088 N-benzyl-N-ethyl-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide CAS No. 897465-03-1

N-benzyl-N-ethyl-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide

Cat. No.: B2444088
CAS No.: 897465-03-1
M. Wt: 393.48
InChI Key: DGVOXFNIWBUAER-UHFFFAOYSA-N
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Description

N-benzyl-N-ethyl-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a synthetic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the fluorophenyl group enhances the compound’s pharmacological potential, making it a subject of interest in medicinal chemistry.

Properties

IUPAC Name

N-benzyl-N-ethyl-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3OS/c1-2-25(13-16-6-4-3-5-7-16)21(27)12-19-15-28-22-24-20(14-26(19)22)17-8-10-18(23)11-9-17/h3-11,14-15H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVOXFNIWBUAER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-ethyl-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the imidazo[2,1-b][1,3]thiazole core: This can be achieved through a cyclization reaction involving a thioamide and an α-haloketone.

    Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom on the imidazo[2,1-b][1,3]thiazole core with a fluorophenyl group, often using a palladium-catalyzed cross-coupling reaction.

    Attachment of the benzyl and ethyl groups: The final step involves the alkylation of the nitrogen atoms on the imidazo[2,1-b][1,3]thiazole core with benzyl and ethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-ethyl-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and ethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a fully saturated compound.

Scientific Research Applications

N-benzyl-N-ethyl-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential antimicrobial and anti-inflammatory activities.

    Medicine: Research is ongoing to explore its potential as an anticancer agent and its ability to modulate biological pathways.

    Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, leading to modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-ethyl-2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
  • N-benzyl-N-ethyl-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
  • N-benzyl-N-ethyl-2-[6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide

Uniqueness

The presence of the fluorophenyl group in N-benzyl-N-ethyl-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide distinguishes it from similar compounds. Fluorine atoms can significantly alter the compound’s pharmacokinetic properties, such as its metabolic stability and ability to cross biological membranes. This makes the compound particularly valuable in medicinal chemistry for the development of new therapeutic agents.

Biological Activity

N-benzyl-N-ethyl-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a synthetic compound belonging to the class of imidazo[2,1-b][1,3]thiazole derivatives. This compound has garnered attention due to its diverse biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. The presence of the fluorophenyl group is particularly significant as it enhances the pharmacological potential of the compound.

Chemical Structure and Properties

The molecular formula of this compound is C17H18FN3SC_{17}H_{18}FN_{3}S, with a molecular weight of 309.367 g/mol. The structural characteristics contribute to its biological activity.

The mechanism of action involves the compound's interaction with specific molecular targets such as enzymes or receptors. The fluorophenyl group increases the binding affinity to these targets, potentially modulating various biological pathways. For instance, it may inhibit enzymes involved in inflammation and cancer progression, leading to therapeutic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazo[2,1-b][1,3]thiazole derivatives. For example:

  • Inhibition of FAK : Some derivatives have been shown to inhibit focal adhesion kinase (FAK), which is overexpressed in certain cancers like mesothelioma. Compounds with similar structures demonstrated IC50 values ranging from 0.59 to 2.81 μM in inhibiting cell proliferation in mesothelioma cell lines .
  • Synergistic Effects : Certain imidazo derivatives enhanced the antiproliferative activity of gemcitabine, a common chemotherapy drug, by increasing the expression of the gemcitabine transporter hENT-1 .

Antimicrobial Activity

Compounds within this class have also exhibited antimicrobial properties:

  • Broad-Spectrum Activity : Various studies have reported that imidazo[2,1-b][1,3]thiazole derivatives show significant antibacterial and antifungal activities against a range of pathogens .

Case Studies and Research Findings

StudyCompoundTargetIC50 (µM)Findings
Imidazo[2,1-b][1,3]thiazole DerivativeFAK in Mesothelioma0.59 - 2.81Inhibits cell proliferation
Various Thiazole DerivativesBacterial Strains< 50 (varies)Exhibits high antimicrobial efficiency
Benzothiazole DerivativesMultiple Pathogens50 μg/mLBroad-spectrum antimicrobial effects

Future Directions

The promising biological activities of this compound suggest several avenues for future research:

  • Combination Therapies : Investigating its use in combination with existing chemotherapeutics could enhance treatment efficacy.
  • Mechanistic Studies : Further elucidation of its mechanisms at the molecular level will help in understanding its full therapeutic potential.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing N-benzyl-N-ethyl-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide, and how are reaction conditions optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of imidazo[2,1-b]thiazole precursors with fluorophenyl acetamide derivatives. Key steps include:

  • Use of polar aprotic solvents (e.g., dimethylformamide, dichloromethane) to enhance reactivity .
  • Catalysts like triethylamine for efficient coupling of intermediates .
  • Temperature control (e.g., 60–80°C) to minimize side reactions .
  • Monitoring via thin-layer chromatography (TLC) for intermediate purification .

Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments, confirming substituent positions (e.g., fluorophenyl and imidazothiazole moieties) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D conformation, as demonstrated in structurally similar compounds .
  • Infrared (IR) Spectroscopy : Identifies functional groups like acetamide C=O stretches .

Q. What initial biological assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer :

  • In vitro cytotoxicity assays : Screen against cancer cell lines (e.g., IC50 determination) using MTT or SRB protocols .
  • Antimicrobial susceptibility testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .
  • Enzyme inhibition studies : Target kinases or proteases linked to disease pathways, using fluorometric or colorimetric readouts .

Advanced Research Questions

Q. How can researchers optimize the synthetic pathway to improve scalability and purity for large-scale studies?

  • Methodological Answer :

  • Solvent selection : Replace high-boiling solvents (e.g., DMF) with greener alternatives (e.g., acetonitrile) to simplify purification .
  • Catalyst screening : Test palladium or copper catalysts for Suzuki-Miyaura coupling of fluorophenyl groups .
  • Flow chemistry : Implement continuous-flow systems to enhance reaction control and reproducibility .

Q. What strategies are employed in structure-activity relationship (SAR) studies to elucidate the role of the 4-fluorophenyl group?

  • Methodological Answer :

  • Systematic substitution : Synthesize analogs with halogens (Cl, Br) or electron-donating groups (e.g., -OCH3) to compare bioactivity .
  • Computational docking : Use molecular dynamics simulations to predict fluorophenyl interactions with target proteins (e.g., kinase ATP-binding pockets) .
  • Pharmacophore modeling : Map electrostatic and hydrophobic features to prioritize derivatives for synthesis .

Q. How can contradictions in reported biological activity data across studies be resolved?

  • Methodological Answer :

  • Standardized assay protocols : Re-evaluate activity under uniform conditions (e.g., cell line origin, serum concentration) .
  • Metabolic stability testing : Assess compound degradation in vitro (e.g., liver microsomes) to explain variability in IC50 values .
  • Orthogonal validation : Confirm activity using alternative assays (e.g., Western blotting for apoptosis markers alongside cytotoxicity assays) .

Q. What in silico methods are effective for predicting the ADMET (absorption, distribution, metabolism, excretion, toxicity) properties of this compound?

  • Methodological Answer :

  • QSAR models : Train algorithms on datasets of thiazole/imidazole derivatives to predict solubility and permeability .
  • CYP450 inhibition assays : Simulate metabolic pathways using software like Schrödinger’s ADMET Predictor .
  • Toxicity profiling : Apply tools like ProTox-II to identify potential hepatotoxicity or cardiotoxicity risks .

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